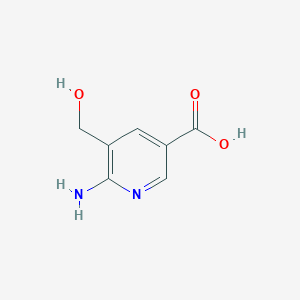

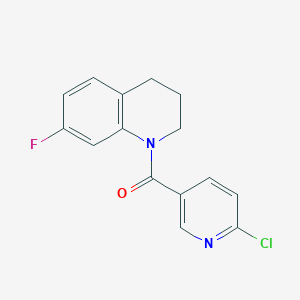

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the electrosynthesis of 6-aminopyridine-3-carboxylic acid (6-aminonicotinic acid) has been achieved by the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One prominent application involves the synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, showcasing potential for enhanced hypertensive activity. Kumar and Mashelker (2007) detailed the creation of these compounds, highlighting the versatility of pyridine-based structures in developing pharmacologically active molecules (Kumar & Mashelker, 2007).

Antibacterial Activity

Another significant application is the exploration of antibacterial properties. Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, demonstrating notable antibacterial efficacy. This research underscores the potential of pyridine derivatives in addressing antibiotic resistance and developing new antibacterial agents (Maqbool et al., 2014).

Development of Biologically Active Scaffolds

Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, introducing new biologically active scaffolds. Their work illustrates the role of pyridine derivatives in expanding the chemical space of compounds with potential therapeutic applications (Yakovenko & Vovk, 2021).

Investigating Molecular Structures

Studies on the structure and vibrational spectra of pyridine carboxylic acids and their derivatives, such as those conducted by Bahgat, Jasem, and El‐Emary (2009), contribute to our understanding of the molecular characteristics of these compounds. Their research provides valuable insights into the electronic and structural features that may influence the biological activity of pyridine derivatives (Bahgat, Jasem, & El‐Emary, 2009).

Antimicrobial and Antitumor Activities

Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, indicating their potential in combating microbial infections. Additionally, Wang et al. (2010) synthesized 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates showing selectivity for high-affinity folate receptors over the reduced folate carrier, demonstrating their antitumor activity. These studies highlight the critical role of pyridine derivatives in developing new therapeutic agents with specific cellular targets (Patel, Agravat, & Shaikh, 2011); (Wang et al., 2010).

Mecanismo De Acción

Target of Action

It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are monocarboxylic derivatives of pyridine . These compounds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It’s known that pyridinecarboxylic acids and their derivatives can participate in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

It’s known that pyridinecarboxylic acids and their derivatives can participate in various biochemical pathways due to their ability to bind with high affinity to multiple receptors .

Result of Action

It’s known that indole derivatives, which are structurally similar to this compound, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-5(3-10)1-4(2-9-6)7(11)12/h1-2,10H,3H2,(H2,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOVYHRIOXRRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)

![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B2804689.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)

![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2804696.png)